Structural Comparison: 3-Hydroxypropyl vs. 2-Hydroxypropyl Regioisomer Impacts Hydrogen-Bond Network and Predicted Target Affinity
The target compound incorporates a 3-cyclopropyl-3-hydroxypropyl substituent, whereas the closely related regioisomer 1-(4-chlorobenzyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea carries the hydroxyl group one carbon closer to the urea core. In the published SAR of cyclopropyl urea sEH inhibitors, the spacing between the urea carbonyl and the hydroxyl group dictates the complementary fit into the Tyr388–Tyr465 hydrogen-bond network of the sEH catalytic pocket [1]. Analogs with a 3-hydroxypropyl linker achieved IC50 values approximately 5- to 10-fold lower than the corresponding 2-hydroxypropyl congeners in recombinant human sEH assays, indicating that the one-carbon extension is a potency discriminator in this pharmacophore class [1].
| Evidence Dimension | sEH inhibitory potency (IC50) as a function of hydroxy-alkyl chain length |
|---|---|
| Target Compound Data | Predicted IC50 ≤ 100 nM based on SAR trend for 3-hydroxypropyl analogs (exact value not reported for this specific CAS) |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea: predicted IC50 0.5–1.0 µM (based on SAR for 2-hydroxypropyl congeners) |
| Quantified Difference | ~5- to 10-fold lower IC50 for the 3-hydroxypropyl isomer versus the 2-hydroxypropyl isomer |
| Conditions | Recombinant human sEH enzyme; fluorescent substrate (PHOME) assay |
Why This Matters
The 3-hydroxypropyl regioisomer is expected to materially improve target engagement at pharmacologically relevant concentrations, making it the preferred choice for sEH-focused discovery programs over the 2-hydroxypropyl analog.
- [1] Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1558. View Source
